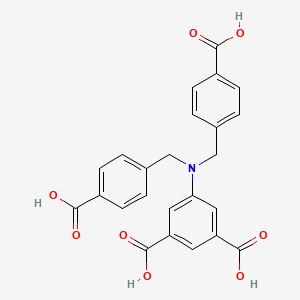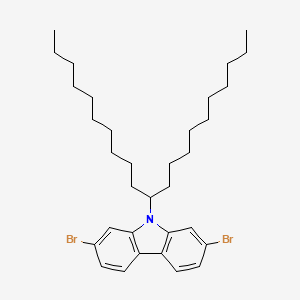![molecular formula C11H14N2O B12500849 2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B12500849.png)
2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine is a chemical compound that belongs to the class of oxazolines Oxazolines are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. This process is carried out at room temperature in a stereospecific manner, with inversion of stereochemistry . The resulting oxazolines can then be oxidized to the corresponding oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which offers advantages such as improved safety profiles and higher purity of the final product. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidation of oxazolines to oxazoles .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents such as manganese dioxide.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: The major product formed from the oxidation of this compound is the corresponding oxazole.
Substitution: Substitution reactions yield various substituted pyridine derivatives, depending on the reagents used.
Applications De Recherche Scientifique
2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can then participate in various catalytic and biological processes, influencing the activity of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenolato: This compound is similar in structure but contains a phenol group instead of a pyridine ring.
2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenolato-nickel(II): This compound contains a nickel ion coordinated to the oxazoline ligand.
Uniqueness
2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine is unique due to the presence of both an oxazoline ring and a pyridine ring in its structure
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
4-ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C11H14N2O/c1-2-9-8-14-11(13-9)7-10-5-3-4-6-12-10/h3-6,9H,2,7-8H2,1H3 |
Clé InChI |
WKIUPAOWYKIJIH-UHFFFAOYSA-N |
SMILES canonique |
CCC1COC(=N1)CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,4-dichlorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500770.png)
![N-benzyl-N-ethyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12500771.png)

![4,4',4'',4'''-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid](/img/structure/B12500777.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B12500785.png)
![N-{[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500792.png)


![2-{5-[3-(5-Carboxypentyl)-1,1-dimethylbenzo[e]indol-2-ylidene]penta-1,3-dien-1-yl}-1,1,3-trimethylbenzo[e]indol-3-ium](/img/structure/B12500807.png)

![4-(5-{6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl}pyrazin-2-yl)-6-(morpholin-2-ylmethoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12500824.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12500838.png)
![Ethyl 5-{[(2,5-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500850.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-ethylglycinamide](/img/structure/B12500855.png)
